molecular formula HKO B032902 Potassium deuteroxide CAS No. 24572-01-8

Potassium deuteroxide

Cat. No.: B032902
CAS No.: 24572-01-8
M. Wt: 57.112 g/mol
InChI Key: KWYUFKZDYYNOTN-DYCDLGHISA-M
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Description

Potassium deuteroxide, also known as potassium hydroxide-d, is a chemical compound with the formula KOD. It is the deuterated form of potassium hydroxide, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium deuteroxide is typically prepared by reacting potassium metal with deuterium oxide (D2O). The reaction is as follows:

2K+2D2O2KOD+D22K + 2D_2O \rightarrow 2KOD + D_2 2K+2D2​O→2KOD+D2​

This reaction is carried out under controlled conditions to ensure the complete conversion of potassium metal to this compound.

Industrial Production Methods: In an industrial setting, this compound is produced by dissolving potassium hydroxide in deuterium oxide. The solution is then concentrated to achieve the desired concentration of this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it acts as a base to facilitate the oxidation of other compounds.

    Reduction: It can also participate in reduction reactions, particularly in organic synthesis, where it helps in the reduction of carbonyl compounds.

    Substitution: this compound is involved in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at room temperature.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.

    Substitution: Reagents like alkyl halides are used, and the reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: The major products are often oxidized organic compounds.

    Reduction: The products are typically alcohols or amines.

    Substitution: The products are substituted organic compounds with deuterium incorporated.

Scientific Research Applications

Potassium deuteroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a strong base in organic synthesis and as a reagent in deuterium exchange reactions.

    Biology: It is employed in studies involving deuterium labeling to trace biochemical pathways.

    Medicine: this compound is used in the development of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is utilized in the production of deuterated solvents and other deuterium-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism by which potassium deuteroxide exerts its effects is primarily through its role as a strong base. It can deprotonate weak acids, facilitating various chemical reactions. The presence of deuterium instead of hydrogen can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates.

Comparison with Similar Compounds

    Potassium Hydroxide (KOH): The non-deuterated form of potassium deuteroxide.

    Sodium Deuteroxide (NaOD): The sodium analog of this compound.

    Lithium Deuteroxide (LiOD): The lithium analog of this compound.

Comparison:

    Potassium Hydroxide: this compound is unique due to the presence of deuterium, which makes it useful for isotopic labeling studies.

    Sodium Deuteroxide: While similar in reactivity, this compound has different solubility and reactivity profiles due to the larger ionic radius of potassium.

    Lithium Deuteroxide: Lithium deuteroxide is more reactive and has different solubility characteristics compared to this compound.

This compound stands out due to its specific applications in deuterium labeling and its unique reactivity profile, making it a valuable compound in various scientific fields.

Properties

InChI

InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYUFKZDYYNOTN-DYCDLGHISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HKO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179314
Record name Potassium deuteroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.112 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24572-01-8
Record name Potassium hydroxide (K(OD))
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24572-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium deuteroxide
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Record name Potassium deuteroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium deuteroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium deuteroxide

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